![molecular formula C8H9BrClF2NO B1377501 [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1432681-22-5](/img/structure/B1377501.png)
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
“[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1432681-22-5 . It has a molecular weight of 288.52 .
Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is (3-bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C8H8BrF2NO.ClH/c9-6-3-1-2-5(4-12)7(6)13-8(10)11;/h1-3,8H,4,12H2;1H .
Applications De Recherche Scientifique
Synthesis and Characterization
- Intermediate for Synthesis of Complex Molecules : Research into similar brominated and difluoromethoxy compounds often focuses on their synthesis and utility as intermediates for creating more complex molecular structures. For instance, compounds with bromo- and difluoromethoxy groups are utilized in the synthesis of isoindoles, demonstrating the versatility of these moieties in organic synthesis (Kobayashi et al., 2013).
Photocytotoxicity and Cellular Imaging
- Photocytotoxic Properties : Certain iron(III) complexes involving bromo and difluoromethoxy phenyl compounds exhibit unprecedented photocytotoxicity under red light, indicating potential applications in medical research, particularly in therapies requiring controlled activation, such as photodynamic therapy (Basu et al., 2014).
Nematicidal and Antimicrobial Activities
Bioevaluation Against Agricultural Pests : Studies on bromo and difluoromethoxy phenyl derivatives have explored their efficacy in combating agricultural pests. This includes investigations into their nematicidal activities, suggesting a potential role in developing new pesticides (Kumari et al., 2014).
Antimicrobial Potentials : Research has also delved into the antimicrobial properties of substituted phenyl azetidines, hinting at the utility of bromo and difluoromethoxy groups in enhancing these effects, potentially leading to new classes of antimicrobial agents (Doraswamy & Ramana, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
[3-bromo-2-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO.ClH/c9-6-3-1-2-5(4-12)7(6)13-8(10)11;/h1-3,8H,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSHKDOSHZWRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



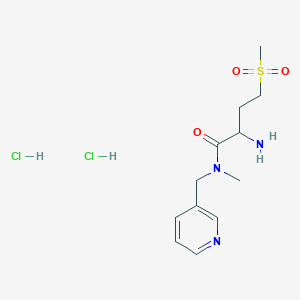
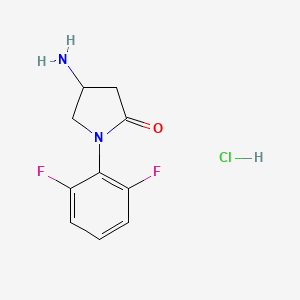
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)

![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)
![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)
![tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B1377428.png)
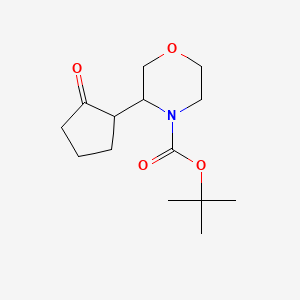
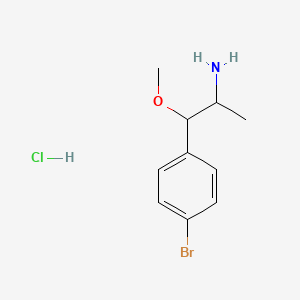
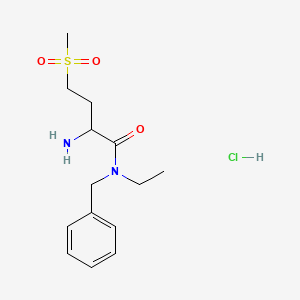

![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)
